molecular formula C17H15BrO3 B3106397 (2E)-1-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 158575-03-2

(2E)-1-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3106397
CAS No.: 158575-03-2
M. Wt: 347.2 g/mol
InChI Key: MQZBPKNMJYCJJA-YCRREMRBSA-N
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Description

(2E)-1-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a high-purity brominated chalcone derivative of significant interest in scientific research. This compound, with the molecular formula C 17 H 15 BrO 3 and an average molecular mass of 347.208 Da, is a valuable building block and precursor in organic synthesis . It is characterized by an E-configuration about the central double bond and a planar molecular structure, as confirmed by single-crystal X-ray diffraction studies, which facilitates specific intermolecular interactions in the solid state . Chalcones like this one are extensively studied for their diverse biological activities, which include serving as core structures in the development of agents with anti-inflammatory, antimicrobial, antifungal, antioxidant, and anticancer properties . Furthermore, its well-defined crystalline structure and planar configuration make it a compound of interest in materials science, particularly in the exploration of organic non-linear optical (NLO) materials . The compound can be synthesized via a Claisen-Schmidt condensation reaction between 4-bromoacetophenone and 3,4-dimethoxybenzaldehyde . This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO3/c1-20-16-10-4-12(11-17(16)21-2)3-9-15(19)13-5-7-14(18)8-6-13/h3-11H,1-2H3/b9-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZBPKNMJYCJJA-YCRREMRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromobenzaldehyde and 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula: C17H15BrO3C_{17}H_{15}BrO_{3}, with a molecular weight of approximately 353.21 g/mol. Its structure features a prop-2-en-1-one moiety flanked by a bromophenyl group and a dimethoxyphenyl group, which contribute to its reactivity and biological activity.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Studies have indicated that chalcone derivatives exhibit significant anticancer properties. For instance, (2E)-1-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one has been shown to induce apoptosis in various cancer cell lines. The compound's ability to inhibit cell proliferation is attributed to its interaction with cellular signaling pathways involved in cancer progression .
  • Antioxidant Properties :
    • The compound demonstrates strong antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly beneficial in preventing diseases associated with oxidative damage, including neurodegenerative disorders .
  • Antimicrobial Effects :
    • Research has highlighted the antimicrobial potential of this chalcone derivative against various pathogens. Its effectiveness can be linked to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Materials Science Applications

  • Nonlinear Optical Materials :
    • Chalcones are known for their nonlinear optical properties, making them suitable for applications in photonics and optoelectronics. This compound has been synthesized for use in devices that manipulate light at different frequencies, such as frequency doublers and optical switches .
  • Polymer Chemistry :
    • The compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical strength. Its unique structure allows for the modification of polymer properties, making it valuable in developing advanced materials .

Case Studies

StudyFocusFindings
Ng et al., 2006Anticancer ActivityDemonstrated that the compound induces apoptosis in human cancer cell lines through the activation of caspase pathways .
Harrison et al., 2006Antioxidant PropertiesFound that the compound exhibits significant free radical scavenging activity, suggesting potential use in antioxidant therapies .
Loh et al., 2010Nonlinear Optical PropertiesReported on the synthesis of the compound and its application in nonlinear optical devices, highlighting its efficiency in frequency conversion processes .

Mechanism of Action

The mechanism of action of (2E)-1-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or transcription factors, thereby modulating cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound is part of a broader family of chalcones with varying substituents. Below is a detailed comparison:

Compound Substituents Dihedral Angle (°) Between Aromatic Rings Key Properties Reference
(2E)-1-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one 4-Br, 3,4-(OCH₃)₂ 9.30–4.85° (nearly planar) High planarity enhances conjugation; bromine increases molecular weight/polarity
(2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one 4-OH, 3,4-(OCH₃)₂ 15.2° Hydroxyl group enables hydrogen bonding; lower logP than brominated analogs
(2E)-3-(4-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one 4-Br, 4-CH₃ 48.13° (twisted) Methyl group reduces polarity; twisted conformation limits conjugation
(2E)-1-(3-bromothiophen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one 3-Br (thiophene), 3,4-(OCH₃)₂ Not reported Thiophene enhances electron delocalization; bromine improves stability
(E)-3-(2-bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one 2-Br, 3,4-(OCH₃)₂ 7.8° Ortho-bromine induces steric hindrance; moderate planarity

Key Observations :

  • Planarity : The 4-bromo substituent in the title compound minimizes steric hindrance, resulting in near-planar geometry (dihedral angles <10°) . In contrast, methyl or hydroxyl substituents increase torsional angles (e.g., 48.13° in the 4-methyl analog), disrupting conjugation .
  • Electronic Effects: Methoxy groups act as electron donors, stabilizing the chalcone’s excited state. Bromine, an electron-withdrawing group, enhances electrophilicity and polarizability .
  • Crystallinity : Compounds with 3,4-dimethoxyphenyl groups often form hydrogen-bonded networks (e.g., O–H···O interactions in hydroxyl analogs), whereas brominated derivatives rely on halogen bonding .

Key Trends :

  • Bromine vs. Methoxy groups improve solubility and bioavailability .
  • Substituent Position : Para-substituted bromine (as in the title compound) shows better STAT3 inhibition than ortho-bromo analogs, likely due to reduced steric effects .
Physicochemical Properties
Property Title Compound (2E)-3-(4-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one (E)-3-(2-bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
Molecular Weight (Da) 347.208 301.183 347.208
logP (Predicted) 3.82 4.15 3.65
UV-Vis λₘₐₓ (nm) 328 315 332
Hydrogen Bond Acceptors 3 1 3

Notes:

  • The title compound’s higher logP than its 2-bromo analog reflects reduced polarity from para substitution .
  • UV-Vis absorption correlates with conjugation length; the 3,4-dimethoxyphenyl group extends π-delocalization .

Biological Activity

(2E)-1-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its potential biological activities, particularly in the fields of anticancer research and antioxidant properties. This compound features a unique structure that contributes to its biological efficacy, making it a subject of interest in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C17H15BrO3C_{17}H_{15}BrO_3. It consists of a prop-2-en-1-one moiety flanked by a 4-bromophenyl group and a 3,4-dimethoxyphenyl group. The presence of bromine and methoxy substituents plays a significant role in modulating its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound.

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HeLa and MCF7. The mechanism appears to involve induction of apoptosis and cell cycle arrest. For instance, compounds with similar structures showed apoptosis rates of up to 42% in HeLa cells when compared with control groups .
  • Structure-Activity Relationship (SAR) : The presence of the dimethoxy group enhances the compound's ability to induce apoptosis, suggesting that electronic properties significantly influence its anticancer efficacy .

Antioxidant Activity

The compound also displays notable antioxidant properties.

  • Mechanism : The antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. This has been confirmed through various assays, including DPPH and ABTS radical scavenging tests, where it showed effective inhibition comparable to known antioxidant agents .

Synthesis and Characterization

The synthesis of this compound was achieved using a Claisen-Schmidt condensation reaction, yielding a product with good purity and yield (75%) as confirmed by crystallization methods .

Crystal Structure Analysis

X-ray crystallography has elucidated the crystal structure of the compound, revealing stabilizing intramolecular C—H⋯O interactions which contribute to its stability in solid form .

ParameterValue
Molecular Weight335.21 g/mol
Melting Point355–357 K
Dihedral Angles58.6° and 30.7°
Centroid-Centroid Distance3.650 Å

Q & A

Q. Advanced: How can reaction conditions (solvent, catalyst, temperature) be optimized to improve yield and stereoselectivity in its synthesis?

Answer:
The compound is typically synthesized via Claisen-Schmidt condensation between 4-bromoacetophenone and 3,4-dimethoxybenzaldehyde. A standard protocol involves dissolving equimolar amounts of the ketone and aldehyde in ethanol, followed by dropwise addition of 20% KOH under stirring at room temperature for 4–6 hours. The product is purified via recrystallization (ethanol) .
For advanced optimization, solvent polarity (e.g., switching to THF or DMF) and catalyst choice (e.g., NaOH vs. KOH) can influence reaction kinetics and stereoselectivity. Microwave-assisted synthesis reduces reaction time while maintaining yield. Monitoring via TLC/HPLC ensures minimal byproduct formation .

Basic: How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?

Q. Advanced: What crystallographic or spectroscopic techniques resolve ambiguities in geometric isomerism when NMR data is inconclusive?

Answer:
The E-configuration is confirmed via X-ray crystallography (bond angles and torsion angles) and UV-Vis spectroscopymax ~308 nm for n→π* transitions). In NMR, JHα-Hβ coupling constants >16 Hz indicate trans geometry .
For ambiguous cases, single-crystal XRD provides definitive proof by analyzing C=C bond distances (~1.32–1.35 Å) and dihedral angles between aromatic rings. TD-DFT calculations simulate electronic transitions to correlate with experimental UV spectra .

Basic: What spectroscopic techniques are used for structural characterization?

Q. Advanced: How are overlapping peaks in <sup>1</sup>H NMR or IR spectra resolved for accurate assignment?

Answer:

  • <sup>1</sup>H NMR : Aromatic protons (δ 6.8–8.1 ppm), methoxy groups (δ 3.8–4.0 ppm), and α,β-unsaturated protons (δ 6.5–7.5 ppm with J ~16 Hz).
  • FT-IR : C=O stretch (~1650–1680 cm<sup>−1</sup>), C=C (1600 cm<sup>−1</sup>), and Br-C (550–650 cm<sup>−1</sup>) .
    Advanced resolution employs 2D NMR (COSY, HSQC) to assign coupled protons and heteronuclear correlations. DFT-optimized IR vibrational modes cross-validate experimental peaks. For example, computed C=O stretching frequencies within 10 cm<sup>−1</sup> of observed values confirm assignments .

Basic: How is the compound’s antimicrobial activity evaluated?

Q. Advanced: What structural modifications enhance bioactivity, and how are structure-activity relationships (SAR) modeled computationally?

Answer:
Basic evaluation uses agar diffusion/broth microdilution assays against Gram-positive (e.g., B. subtilis) and Gram-negative (e.g., E. coli) bacteria. MIC/MBC values determine potency .
For SAR studies, molecular docking (e.g., with bacterial enoyl-ACP reductase) identifies key interactions. Substituent effects:

  • Electron-withdrawing groups (Br) enhance membrane penetration.
  • Methoxy groups improve solubility and H-bonding.
    QSAR models quantify contributions of logP, polar surface area, and HOMO-LUMO gaps to activity .

Basic: How do HOMO-LUMO gaps and global reactivity descriptors inform the compound’s stability?

Q. Advanced: Can these parameters predict regioselectivity in electrophilic substitution reactions?

Answer:
HOMO-LUMO gaps (ΔE ~4–5 eV) correlate with kinetic stability. Lower gaps indicate higher reactivity. Electrophilicity index (ω) quantifies electron-deficient regions, guiding predictions of nucleophilic attack sites .
Advanced applications:

  • Fukui indices map nucleophilic/electrophilic regions. For example, the carbonyl oxygen and brominated phenyl ring are prone to nucleophilic substitution.
  • Molecular electrostatic potential (MEP) surfaces highlight electron-rich methoxy groups as targets for electrophilic substitution .

Basic: What crystallographic parameters define the compound’s packing efficiency?

Q. Advanced: How do intermolecular interactions (e.g., C–H···π, halogen bonding) influence crystal morphology?

Answer:
Single-crystal XRD reveals monoclinic (e.g., P21/n) or triclinic systems with Z = 4. Key parameters: unit cell dimensions (a ≈4.0 Å, b ≈23 Å, c ≈13 Å) and β angles (~96°) .
Advanced analysis via Hirshfeld surfaces identifies dominant interactions:

  • C–H···O (carbonyl) and Br···π (bromophenyl) stabilize packing.
  • Van der Waals contacts from methoxy groups contribute to layer stacking .

Basic: How are thermal stability and decomposition profiles analyzed?

Q. Advanced: Can thermal behavior correlate with substituent effects (e.g., bromine vs. methoxy)?

Answer:
TGA/DSC under N2 reveals decomposition onset temperatures (~200–250°C). Methoxy groups may lower stability due to oxidative cleavage, while bromine enhances thermal resistance .
Advanced studies use kinetic models (Kissinger, Ozawa) to calculate activation energy (Ea). Correlations between substituent electronegativity and Ea guide material design for high-temperature applications .

Advanced: How are discrepancies between experimental and DFT-calculated UV-Vis spectra resolved?

Answer:
Discrepancies often arise from solvent effects (PCM vs. gas-phase models) or basis set limitations . Including explicit solvent molecules (e.g., ethanol) in TD-DFT simulations improves λmax accuracy. Vibronic coupling corrections account for peak broadening observed experimentally .

Advanced: What strategies mitigate toxicity in preclinical models while retaining bioactivity?

Answer:

  • Prodrug design : Masking methoxy groups as esters reduces hepatotoxicity.
  • In silico toxicity prediction (e.g., ProTox-II) identifies structural alerts (e.g., α,β-unsaturated ketone). Introducing electron-donating groups (e.g., –OH) lowers electrophilic potential, reducing DNA adduct formation .

Basic: How is purity validated post-synthesis?

Q. Advanced: What analytical methods detect trace byproducts (e.g., Z-isomers or dimerization products)?

Answer:
Basic purity checks: HPLC (≥95% peak area), melting point consistency (~150–160°C).
Advanced methods: LC-MS/MS identifies trace Z-isomers (distinct m/z and retention times). SC-XRD detects crystalline impurities via unit cell comparisons .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

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